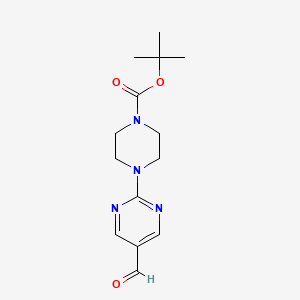
Tert-Butyl-4-(5-Formylpyrimidin-2-yl)piperazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C14H20N4O3 It is characterized by a piperazine ring substituted with a formylpyrimidine group and a tert-butyl ester
Wissenschaftliche Forschungsanwendungen
Antikrebs-Potenzial
Tert-Butyl-4-(5-Formylpyrimidin-2-yl)piperazin-1-carboxylat wurde auf sein Potenzial als Antikrebsmittel untersucht. Forscher untersuchen seine Auswirkungen auf Krebszelllinien, die Hemmung des Tumorwachstums und Wirkmechanismen. Die einzigartige Struktur der Verbindung kann die Proliferationspfade von Krebszellen stören, was sie zu einem vielversprechenden Kandidaten für weitere Studien macht .
Antibakterielle Aktivität
Im Bereich der Infektionskrankheiten hat diese Verbindung eine moderate antibakterielle Aktivität gegen verschiedene Mikroorganismen gezeigt. Forscher bewerten ihre Wirksamkeit gegen grampositive und gramnegative Bakterien. Das Verständnis seines Wirkmechanismus und möglicher Synergien mit bestehenden Antibiotika ist entscheidend für die Entwicklung neuer therapeutischer Strategien .
Antifungal Eigenschaften
This compound zeigt auch antifungale Aktivität. Untersuchungen konzentrieren sich auf seine Wirksamkeit gegen Pilzpathogene, einschließlich Hefen und Schimmelpilze. Die Aufklärung seiner antifungalen Mechanismen und die Beurteilung seines Sicherheitsprofils sind wichtige Schritte in der Medikamentenentwicklung .
Neuroprotektive Effekte
Forscher untersuchen die Auswirkungen der Verbindung auf die neuronale Gesundheit. Seine Fähigkeit, Neuroinflammation, oxidativen Stress und Neurotransmittersysteme zu modulieren, macht sie für den Neuroprotektion relevant. Die Untersuchung seines Potenzials bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson ist ein aktives Forschungsgebiet .
Stoffwechselstörungen
Die strukturellen Merkmale der Verbindung deuten auf potenzielle Anwendungen bei Stoffwechselstörungen hin. Studien untersuchen ihre Auswirkungen auf den Glukosestoffwechsel, die Lipidregulation und die Insulinempfindlichkeit. Forscher wollen herausfinden, ob sie zur Behandlung von Krankheiten wie Diabetes und Fettleibigkeit eingesetzt werden kann .
Chemische Synthese und Wirkstoffdesign
Neben seinen direkten biologischen Aktivitäten dient this compound als wertvoller Baustein in der organischen Synthese. Medizinalchemiker verwenden es, um neue Derivate zu entwickeln und erforschen Modifikationen, die die Bioverfügbarkeit, Selektivität und Pharmakokinetik verbessern. Seine Vielseitigkeit trägt zu den Bemühungen der Wirkstoffforschung bei .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine-5-carbaldehyde and 1-BOC-piperazine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Procedure: The 2-bromopyridine-5-carbaldehyde is reacted with 1-BOC-piperazine in the presence of a base to form the desired product. The reaction mixture is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for metal coordination complexes.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the pyrimidine ring (e.g., bromine, amino group) leads to variations in chemical reactivity and biological activity.
- Uniqueness: Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate is unique due to the presence of the formyl group, which allows for specific chemical modifications and interactions.
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12-15-8-11(10-19)9-16-12/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFECCRJYFVYXNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
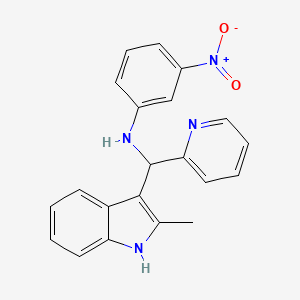

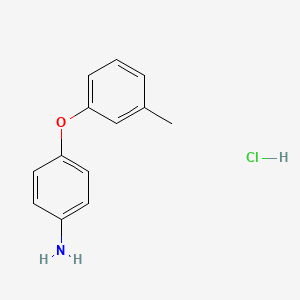
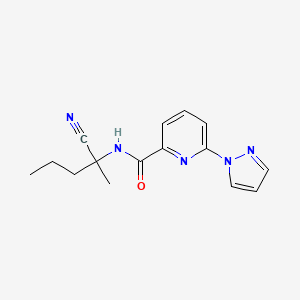
![3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2414560.png)
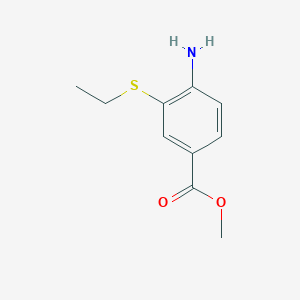
![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)

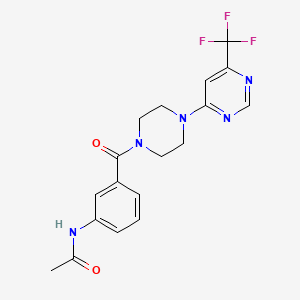
![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2414569.png)
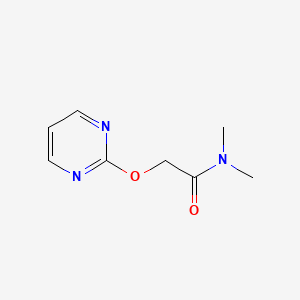

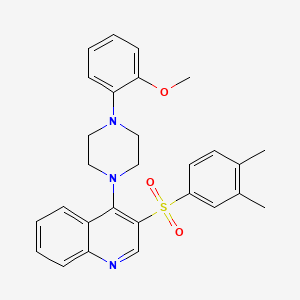
![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)
